3-Methoxy-2-methyl-d3-N-phenylbenzamide
Description
3-Methoxy-2-methyl-d3-N-phenylbenzamide (CAS: 1020719-60-1) is a deuterated benzamide derivative with the molecular formula C₁₅²H₃H₁₂NO₂ and a molecular weight of 244.30 g/mol . This compound is a stable isotope-labeled analog of its non-deuterated counterpart, where three hydrogen atoms are replaced by deuterium at the methyl group. It is primarily utilized as a reference material in pharmaceutical and toxicological research, particularly in studies involving anti-HIV agents. The deuterium labeling enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking via mass spectrometry .
Properties
IUPAC Name |
3-methoxy-N-phenyl-2-(trideuteriomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-13(9-6-10-14(11)18-2)15(17)16-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,16,17)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYLVZGGEKBZAB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1OC)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662080 | |
| Record name | 3-Methoxy-2-(~2~H_3_)methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-60-1 | |
| Record name | 3-Methoxy-2-(methyl-d3)-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-(~2~H_3_)methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in my search results.
- it is likely that chemists can synthesize it through various reactions involving appropriate starting materials.
Chemical Reactions Analysis
- The compound may undergo several types of reactions, including:
Substitution reactions: Involving replacement of functional groups or atoms.
Oxidation reactions: In which electrons are transferred from one molecule to another.
Reduction reactions: Involving the gain of electrons.
- Common reagents and conditions would depend on the specific reaction being performed.
- Major products formed from these reactions would vary based on the reaction type and conditions.
Scientific Research Applications
- While detailed research on this specific compound is limited, benzamides in general have several applications:
Medicine: Some benzamides exhibit biological activity, including potential as antipsychotic drugs (e.g., sulpiride).
Chemistry: Benzamides serve as intermediates in organic synthesis.
Industry: Benzamides find use in various industrial processes.
Mechanism of Action
- Without specific information on this compound, we can’t provide a precise mechanism of action.
- benzamides often interact with receptors or enzymes in biological systems, affecting cellular processes.
Comparison with Similar Compounds
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic validation .
- Key Properties : Contains an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization reactions .
- Application : Used in organic synthesis for chelation-assisted catalysis, contrasting with the deuterated compound’s role in biomedical research .
(b) 3-Acetoxy-2-methyl-N-(phenyl)benzamide
- Structure : Substituted with an acetoxy group at the 3-position and a methyl group at the 2-position.
- Synthesis : Derived from condensation reactions involving substituted benzaldehydes and hydrazides .
- Key Properties : The acetoxy group enhances electrophilic reactivity, enabling participation in nucleophilic substitution reactions.
- Application : Primarily explored in materials science and as intermediates for bioactive molecules, differing from the deuterated compound’s pharmacological focus .
(c) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Structure : Incorporates a thiazole ring fused with methoxyphenyl and benzamide groups.
- Synthesis : Achieved via cyclization reactions, with crystal structure confirmed by X-ray diffraction (mean σ(C–C) = 0.002 Å) .
- Key Properties : Exhibits planar geometry due to conjugation, enhancing stability in solid-state applications.
- Application : Studied for pesticidal activity (e.g., mepronil analogs) , contrasting with the deuterated compound’s anti-HIV applications .
Isotopic vs. Non-Isotopic Analogs
Pesticidal Benzamide Derivatives
- 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil) : A fungicide with a methoxy-isopropyl group, structurally distinct from the deuterated compound’s methoxy-methyl motif .
- N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid) : Contains ethoxymethoxy and dichlorophenyl groups, optimized for herbicidal activity .
Key Research Findings
- Synthetic Flexibility: Benzamide derivatives are highly tunable. For example, isotopic labeling (as in the target compound) requires specialized deuterium sources, whereas non-isotopic analogs use conventional reagents .
- Biological Activity : Thiazole-containing benzamides (e.g., ) show pesticidal activity, while deuterated versions are tailored for biomedical applications .
- Structural Insights : X-ray crystallography confirms that substituents like methoxy or acetoxy groups influence molecular planarity and packing efficiency .
Biological Activity
3-Methoxy-2-methyl-d3-N-phenylbenzamide is a compound belonging to the benzamide class, characterized by a benzene ring linked to an amide group. Its molecular formula is with a molecular weight of 244.30 g/mol. This compound has garnered interest in medicinal chemistry due to the biological activities exhibited by related benzamides, particularly in pharmacological contexts.
Chemical Structure and Properties
The structural representation of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3-methoxy-N-phenyl-2-(trideuteriomethyl)benzamide |
| CAS Number | 1020719-60-1 |
| Molecular Formula | C₁₅H₁₂D₃NO₂ |
| Molecular Weight | 244.30 g/mol |
Antipsychotic Activity
Some benzamides have been recognized for their potential antipsychotic properties. For instance, compounds like sulpiride have shown efficacy in treating schizophrenia and other mental disorders by acting as dopamine receptor antagonists. The mechanism often involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific receptors or enzymes within biological systems. This interaction could influence various cellular processes, potentially leading to therapeutic effects similar to those observed with other benzamides.
Research Findings and Case Studies
Research on related compounds provides valuable context for understanding the potential biological activity of this compound:
- Inhibition Studies : A study involving similar benzamide derivatives demonstrated significant inhibition of certain enzyme activities, suggesting potential applications in disease modulation .
- Cytotoxicity Assays : Investigations into the cytotoxic effects of related compounds have shown that certain benzamides can induce apoptosis in cancer cell lines, indicating a possible avenue for cancer therapeutics .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other benzamides is useful:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
